Bisantrene dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de bisantrène est un composé synthétique de bishydrazone d'anthracène ayant une activité antinéoplasique notable. Il est principalement utilisé dans le traitement de divers cancers, notamment la leucémie, le cancer du sein et le cancer de l'ovaire. Contrairement aux autres agents chimiothérapeutiques anthracyclines, le chlorhydrate de bisantrène présente une cardiotoxicité relativement faible, ce qui en fait une alternative plus sûre pour les patients .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de bisantrène implique la réaction de l'anthracène-9,10-dicarboxaldéhyde avec des dérivés de l'hydrazine. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation de la structure de bishydrazone souhaitée. Le produit final est ensuite converti en sa forme de sel de chlorhydrate pour une solubilité et une stabilité accrues .

Méthodes de production industrielle

La production industrielle du chlorhydrate de bisantrène suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la cohérence et l'efficacité du produit final. Le composé est ensuite formulé pour une administration intraveineuse, qui est la méthode préférée pour administrer le médicament en milieu clinique .

Analyse Des Réactions Chimiques

DNA Intercalation and Structural Disruption

Bisantrene dihydrochloride intercalates between DNA base pairs via π-π stacking, disrupting the helical structure. This interaction induces:

-

DNA single-strand breaks due to torsional stress during replication .

-

DNA-protein crosslinks via covalent binding to nuclear proteins .

-

Inhibition of DNA replication by sterically blocking polymerase activity .

Table 1: DNA Interaction Studies

Topoisomerase II Inhibition

Bisantrene stabilizes topoisomerase II-DNA cleavage complexes, preventing religation of DNA strands:

G-Quadruplex DNA Binding

The compound binds to G-quadruplex structures in telomeres and promoter regions:

-

Telomerase suppression : Blocks substrate recognition, inhibiting telomere elongation .

-

ALT pathway disruption : Induces DNA damage response in alternative lengthening of telomeres (ALT)-positive cells .

Key structural requirements :

-

Two protonatable imidazole side chains at physiological pH .

-

Anti-parallel side chain orientation for groove-specific interactions .

Physicochemical Reactivity

This compound exhibits pH-dependent stability and light sensitivity:

Table 2: Stability and Compatibility

Biochemical Interactions Beyond DNA

While primarily a DNA-targeting agent, bisantrene also affects enzymatic pathways:

Applications De Recherche Scientifique

Le chlorhydrate de bisantrène a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'intercalation de l'ADN et l'inhibition de la topoisomérase II.

Biologie : Enquête sur ses effets sur les processus cellulaires, notamment la réplication de l'ADN et la synthèse de l'ARN.

Médecine : Principalement utilisé dans la recherche sur le cancer pour ses propriétés antinéoplasiques.

Industrie : Utilisé dans le développement de nouveaux traitements contre le cancer et de systèmes d'administration de médicaments.

Mécanisme d'action

Le chlorhydrate de bisantrène exerce ses effets par le biais de plusieurs mécanismes :

Intercalation de l'ADN : Le composé s'intercale dans l'ADN, perturbant sa configuration et entraînant des cassures simple brin et des pontages ADN-protéines.

Inhibition de la topoisomérase II : Le chlorhydrate de bisantrène inhibe la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l'ADN.

Inhibition sélective de la FTO : Le composé inhibe sélectivement la protéine associée à la masse grasse et à l'obésité (FTO), une déméthylase impliquée dans le métabolisme de l'ARN.

Mécanisme D'action

Bisantrene hydrochloride exerts its effects through multiple mechanisms:

DNA Intercalation: The compound intercalates with DNA, disrupting its configuration and leading to single-strand breaks and DNA-protein crosslinking.

Topoisomerase II Inhibition: Bisantrene hydrochloride inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.

Selective Inhibition of FTO: The compound selectively inhibits the Fat Mass and Obesity-associated protein (FTO), a demethylase involved in RNA metabolism.

Comparaison Avec Des Composés Similaires

Composés similaires

Doxorubicine : Un agent chimiothérapeutique anthracycline présentant des propriétés d'intercalation de l'ADN et d'inhibition de la topoisomérase II similaires, mais une cardiotoxicité plus élevée.

Mitoxantrone : Un autre dérivé de l'anthracène ayant une activité antinéoplasique mais des profils de toxicité différents.

Daunorubicine : Similaire à la doxorubicine mais utilisée pour différents types de cancer.

Unicité

Le chlorhydrate de bisantrène est unique en raison de sa cardiotoxicité plus faible par rapport aux autres agents chimiothérapeutiques anthracyclines. Cela en fait une option plus sûre pour les patients nécessitant une chimiothérapie à long terme. De plus, son inhibition sélective de la protéine FTO ajoute un nouveau mécanisme d'action qui n'est pas observé dans d'autres composés similaires .

Activité Biologique

Bisantrene dihydrochloride, an anthracenyl bishydrazone derivative, exhibits significant biological activity primarily as an antineoplastic agent. Its mechanisms of action, clinical efficacy, and potential cardioprotective properties make it a compound of interest in cancer research.

Bisantrene operates through several distinct mechanisms:

- DNA Intercalation : Bisantrene intercalates into DNA, disrupting its structure and leading to single-strand breaks and DNA-protein crosslinking. This action inhibits DNA replication and transcription, contributing to its antitumor effects .

- Inhibition of m6A RNA Demethylase : Recent studies have identified bisantrene as a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an m6A RNA demethylase. This inhibition affects RNA metabolism and has implications for cancer growth regulation .

- Cardioprotection : Notably, bisantrene has demonstrated cardioprotective effects when used alongside other cardiotoxic chemotherapy agents, such as doxorubicin and carfilzomib. Research indicates that bisantrene can protect heart muscle cells from damage induced by these drugs, which is particularly valuable in cardio-oncology .

Phase I Trials

A Phase I clinical trial highlighted bisantrene's antitumor activity against various cancers, including hematological malignancies and solid tumors. The trial involved 31 patients with tumors showing in vitro sensitivity to bisantrene. The maximum tolerated dose was determined to be approximately 200 mg/m² per week, with leukopenia identified as the primary dose-limiting toxicity .

Phase II Trials

In a Phase II study focusing on relapsed/refractory acute myeloid leukemia (AML), patients received bisantrene at a dose of 250 mg/m² daily for seven days. The trial reported an overall response rate of 40%, with one patient achieving complete remission and three achieving partial remission .

Case Studies

- Zantrene in AML Treatment : A clinical trial at Sheba Medical Center investigated the efficacy of bisantrene in patients with AML who had not achieved remission after multiple treatments. The study found that combining bisantrene with other agents could lead to long-term remission in challenging cases .

- Cardiotoxicity Mitigation : Research conducted by the University of Newcastle demonstrated that bisantrene could salvage over 30% of human heart cells from death caused by carfilzomib, outperforming other cardioprotective drugs which typically offer only 10-15% protection .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Anthracenyl bishydrazone |

| Primary Action | DNA intercalation, inhibition of FTO (m6A demethylase), cardioprotection |

| Clinical Trials | Phase I: Antitumor activity; Phase II: Effective in relapsed/refractory AML |

| Toxicity Profile | Dose-limiting leukopenia; local toxicity includes swelling and phlebitis |

| Cardioprotective Effects | Protects heart cells from damage caused by doxorubicin and carfilzomib |

Propriétés

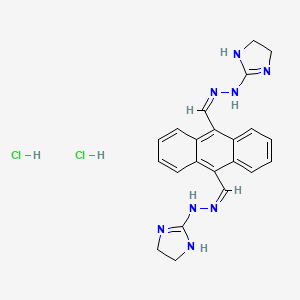

IUPAC Name |

N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINULKKPVJYRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Bisantrene hydrochloride as an antitumor agent?

A1: Bisantrene hydrochloride exerts its antitumor activity by intercalating into DNA, disrupting the helical structure and ultimately interfering with DNA replication. [] This mechanism is similar to that of doxorubicin, another anthracycline drug. [] Studies have demonstrated that Bisantrene hydrochloride inhibits both DNA and RNA synthesis in L5178Y lymphoma cells in vitro. [] It also exhibits cytotoxicity against both rapidly proliferating and non-proliferating human colon carcinoma WiDR cells in vitro. []

Q2: Has Bisantrene hydrochloride demonstrated activity against any specific types of cancer in preclinical models?

A2: Preclinical studies in mice have shown that Bisantrene hydrochloride effectively increases lifespan and produces long-term survivors in models of leukemia (P388, L1210), plasma cell tumor (Lieberman), melanoma (B16), colon tumor (colon tumor 26), and osteogenic sarcoma (Ridgway). [] Notably, the compound displayed significant activity against these tumor models when administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. []

Q3: Are there any known limitations to the efficacy of Bisantrene hydrochloride?

A3: Despite promising preclinical results, clinical trials evaluating Bisantrene hydrochloride have yielded limited success. A phase II trial investigating its efficacy against refractory malignant melanoma found no complete or partial responses in the 51 patients treated. [] Similarly, in a study involving 26 patients with gastric adenocarcinoma, only one individual experienced a clinically useful response. [] These findings suggest that factors such as tumor type and drug resistance may influence the efficacy of Bisantrene hydrochloride.

Q4: Is there evidence of cross-resistance between Bisantrene hydrochloride and other anticancer agents?

A4: Interestingly, an adriamycin-resistant subline of P388 leukemia demonstrated complete cross-resistance to Bisantrene hydrochloride. [] This observation suggests that shared resistance mechanisms may exist between these two anthracycline drugs, potentially limiting the clinical utility of Bisantrene hydrochloride in patients with tumors resistant to adriamycin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.